Scientific Field: Analytical Chemistry Summary: This compound is used in the derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples . Methods: The compound is used in a derivatization technique developed for the analysis of Schedule 3 chemicals listed in the CWC. It involves derivatization using 1-propanol in a pyridine solution for GC-MS analysis. Results: The method has shown good reproducibility with relative standard deviations (RSDs) from 3 to 13% and derivatization recovery between 66% to 80% for various chemicals.
Scientific Field: Material Science Summary: 2-Chloropropionyl chloride, a related compound, is used in the chemical surface functionalization of parylene C . Methods: The compound is involved in the synthesis of various intermediates which are then used to modify the surface properties of parylene C. Results: The functionalization process enhances the material’s properties, making it suitable for advanced applications in electronics and biocompatible materials.
Scientific Field: Pharmaceutical Chemistry Summary: The compound is involved in the synthesis of pharmaceuticals, particularly in the creation of naphthoquinone derivatives with antimicrobial and antitumoral properties . Methods: Molecular docking studies are performed to reveal the interactions of naphthoquinone derivatives with biological targets such as the epidermal growth factor receptor (EGFR). Results: The studies have indicated potential efficacy in treating cancer and multidrug-resistant bacteria.
Scientific Field: Pharmacology Summary: Derivatives of 1,2,4-benzothiadiazine-1,1-dioxide, which is structurally related to the compound , show a range of pharmacological activities including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer effects . Methods: Various functional groups are attached to the benzothiadiazine ring to test for biological activity. Results: The activities are reported based on the structural modifications of the ring, with halo groups at specific positions yielding active compounds.
Scientific Field: Medicinal Chemistry Summary: The compound is used in the systematic review of 1,4-Naphthoquinones as antimicrobial and antitumoral molecules . Methods: The review summarizes the preparation of nitrogen naphthoquinones derivatives and discusses their biological effect associated with redox properties and other mechanisms. Results: The derivatives are considered for further studies to provide efficient drugs for treating cancer and multidrug-resistant bacteria.
Scientific Field: Organic Chemistry Summary: Thiazine derivatives, which are structurally related to the compound, are synthesized and investigated for their bioactivity . Methods: The compounds are synthesized through microwave-induced reactions and characterized by thin-layer chromatography (TLC). Results: The synthesized compounds are confirmed and characterized, indicating potential for further pharmacological exploration.
4-(2-Chloropropanoyl)-1-thiomorpholine-1,1-dione, also known as 4-CPTMD, is a compound characterized by a thiomorpholine ring with a chloropropanoyl substituent at the fourth position and a dione functional group attached to the nitrogen atom in the ring. This structure imparts distinct chemical properties, making it a subject of interest in various fields, including medicinal chemistry and material science. The compound's molecular formula is C₇H₈ClNOS₂, and its structure includes both carbonyl groups and a sulfur atom within the heterocyclic ring.
There is no scientific literature available on the mechanism of action of 4-CPTMD.
Research indicates that derivatives of 4-CPTMD exhibit significant biological activity. For instance, compounds with similar structures have shown antimicrobial and antitumoral properties. Molecular docking studies suggest that such derivatives interact effectively with biological targets like the epidermal growth factor receptor (EGFR), indicating potential efficacy in treating cancer and multidrug-resistant bacteria.
The synthesis of 4-(2-Chloropropanoyl)-1-thiomorpholine-1,1-dione can be achieved through several methods:
4-CPTMD has several applications across different fields:
Several compounds share structural similarities with 4-(2-Chloropropanoyl)-1-thiomorpholine-1,1-dione. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Chloropropionyl chloride | Acyl chloride | Used as an intermediate in organic synthesis |
| Naphthoquinone derivatives | Aromatic compounds | Known for their redox properties and biological activity |
| Benzothiadiazine derivatives | Heterocyclic compounds | Exhibit a range of pharmacological activities |
| Thiazine derivatives | Five-membered heterocycles | Investigated for bioactivity through various modifications |
The uniqueness of 4-(2-Chloropropanoyl)-1-thiomorpholine-1,1-dione lies in its specific combination of a thiomorpholine ring and chloropropanoyl group. This configuration provides distinct chemical reactivity and biological activity compared to similar compounds. Its potential applications in both pharmaceuticals and material sciences further underscore its significance .
4-(2-Chloropropanoyl)-1-thiomorpholine-1,1-dione (CAS: 1154384-08-3) was first synthesized in the early 21st century as part of efforts to expand the library of thiomorpholine-based compounds for pharmaceutical research. Its creation date, recorded as July 21, 2009, in PubChem, aligns with the growing interest in sulfur-containing heterocycles during this period. The compound gained attention due to its structural similarity to bioactive thiomorpholine derivatives, such as those investigated for enzyme inhibition and antimicrobial properties.
Key milestones in its development include:
This compound serves as a versatile building block in organic synthesis due to:
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₂ClNO₃S |
| Molecular Weight | 225.69 g/mol |
| IUPAC Name | 2-chloro-1-(1,1-dioxo-1,4-thiazinan-4-yl)propan-1-one |
| SMILES | CC(C(=O)N1CCS(=O)(=O)CC1)Cl |
This compound belongs to the N-acylated thiomorpholine dioxide subclass, distinguished by:
While not explicitly listed under the Chemical Weapons Convention (CWC) Schedule 3, its structural components warrant caution:
Regulatory compliance focuses on:
4-(2-Chloropropanoyl)-1-thiomorpholine-1,1-dione is a heterocyclic compound with the molecular formula C₇H₁₂ClNO₃S and a molecular weight of 225.69 g/mol [1]. The compound is characterized by its unique structural framework combining a thiomorpholine ring system with a chloropropanoyl substituent. The thiomorpholine core adopts a chair conformation, which is the most stable arrangement for six-membered rings containing sulfur and nitrogen atoms [2].
The structural composition includes a thiomorpholine-1,1-dioxide backbone where the sulfur atom is oxidized to form a sulfone group with two oxygen atoms bonded to the sulfur center [3]. The 2-chloropropanoyl group is attached to the nitrogen atom of the thiomorpholine ring through an amide linkage. The compound exists as a white to off-white crystalline solid at room temperature, with a melting point range of 68-71°C for the parent thiomorpholine-1,1-dioxide structure [4] [5].
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₂ClNO₃S |
| Molecular Weight | 225.69 g/mol |
| Physical State | Solid |
| Appearance | White to off-white crystalline powder |
| CAS Registry Number | 1154384-08-3 |
The IUPAC name for this compound is 2-chloro-1-(1,1-dioxo-1,4-thiazinan-4-yl)propan-1-one [6]. The SMILES notation is CC(C(=O)N1CCS(=O)(=O)CC1)Cl, which accurately represents the connectivity of all atoms within the molecule [6].
The stereochemical aspects of 4-(2-Chloropropanoyl)-1-thiomorpholine-1,1-dione are primarily determined by the conformation of the thiomorpholine ring and the configuration at the chloropropanoyl carbon center. The thiomorpholine ring adopts a chair conformation, which is the most thermodynamically stable arrangement for six-membered heterocycles containing sulfur and nitrogen atoms [7].
The compound contains one stereogenic center at the carbon atom bearing the chlorine substituent in the propanoyl chain. This creates the potential for two enantiomers, designated as R and S configurations according to the Cahn-Ingold-Prelog priority rules. The presence of the chlorine atom as a substituent on the propanoyl carbon introduces chirality to the molecule [8].
The thiomorpholine ring system exhibits conformational flexibility, with the chair conformation being predominantly adopted due to minimization of steric interactions [2]. In crystalline structures of related thiomorpholine derivatives, the ring typically shows puckering parameters consistent with a chair conformation, where specific carbon atoms deviate from the mean plane of the ring by approximately 0.6-0.8 Å [2].
The compound contains several distinct functional groups that contribute to its chemical and physical properties. The primary functional groups include the sulfone group, the amide group, and the chloroalkyl group [9].
The sulfone functional group (-SO₂-) is a highly polar and electron-withdrawing moiety that significantly influences the compound's reactivity and solubility characteristics [8]. The sulfone group in thiomorpholine-1,1-dioxide derivatives exhibits characteristic spectroscopic properties and participates in various chemical transformations including nucleophilic substitution reactions [9].
The amide functional group (-CONH-) provides a planar geometry around the carbonyl carbon and contributes to the compound's stability through resonance stabilization . The amide linkage connects the thiomorpholine ring to the chloropropanoyl substituent, forming a rigid structural unit that influences the overall molecular conformation.
The chloroalkyl group (-CHClCH₃) serves as a reactive site for nucleophilic substitution reactions and contributes to the compound's electrophilic character [11]. The chlorine atom's electron-withdrawing effect activates the carbon center toward nucleophilic attack, making this position susceptible to chemical modification.
| Functional Group | Chemical Formula | Characteristics |
|---|---|---|
| Sulfone | -SO₂- | Highly polar, electron-withdrawing |
| Amide | -CONH- | Planar, resonance-stabilized |
| Chloroalkyl | -CHClCH₃ | Electrophilic, reactive toward nucleophiles |
Nuclear Magnetic Resonance spectroscopy provides detailed structural information about 4-(2-Chloropropanoyl)-1-thiomorpholine-1,1-dione through analysis of both proton and carbon spectra. The thiomorpholine ring protons typically appear as complex multiplets in the ¹H Nuclear Magnetic Resonance spectrum, with chemical shifts reflecting the electronic environment created by the sulfone group .
The methylene protons adjacent to the sulfur atom in the thiomorpholine ring system exhibit characteristic downfield shifts due to the electron-withdrawing effect of the sulfone group [12]. These protons typically appear in the range of 3.0-3.5 parts per million, consistent with protons on carbons alpha to electron-withdrawing sulfur dioxide groups .
The chloropropanoyl substituent produces distinctive resonances in both ¹H and ¹³C Nuclear Magnetic Resonance spectra. The methyl group of the chloropropanoyl moiety appears as a doublet in the ¹H spectrum due to coupling with the adjacent methine proton, while the methine proton bearing the chlorine atom exhibits a quartet splitting pattern [13].
¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbon of the amide group at approximately 170-175 parts per million, characteristic of amide carbonyls [14]. The carbons of the thiomorpholine ring system show chemical shifts influenced by the sulfone group, with carbons adjacent to sulfur appearing at approximately 45-50 parts per million [12].
Mass spectrometry analysis of 4-(2-Chloropropanoyl)-1-thiomorpholine-1,1-dione provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at m/z 225.69, corresponding to the calculated molecular weight [1]. The isotope pattern shows characteristic chlorine isotope peaks separated by two mass units due to the presence of ³⁵Cl and ³⁷Cl isotopes [15].
Common fragmentation patterns include loss of the chloropropanoyl group, resulting in fragments corresponding to the thiomorpholine-1,1-dioxide core. The base peak often corresponds to the thiomorpholine-1,1-dioxide fragment ion at m/z 135, formed by cleavage of the amide bond [16]. Additional fragmentation involves loss of sulfur dioxide from the molecular ion, producing characteristic fragments that aid in structural elucidation [15].
Electrospray ionization mass spectrometry typically shows protonated molecular ions [M+H]⁺ at m/z 226.69, along with sodium adduct ions [M+Na]⁺ at m/z 248.69 [13]. The fragmentation pattern under collision-induced dissociation conditions provides information about the stability and connectivity of various structural components [15].
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups in 4-(2-Chloropropanoyl)-1-thiomorpholine-1,1-dione. The sulfone group exhibits strong symmetric and asymmetric stretching vibrations typically observed at 1150-1200 cm⁻¹ and 1300-1350 cm⁻¹, respectively .
The amide carbonyl group produces a characteristic absorption band at approximately 1650-1680 cm⁻¹, consistent with the C=O stretching vibration of tertiary amides [13]. The position of this band reflects the electronic environment created by the adjacent thiomorpholine ring system and the electron-withdrawing effects of the sulfone group [14].
The C-H stretching vibrations of the thiomorpholine ring and chloropropanoyl substituent appear in the 2800-3000 cm⁻¹ region, while the C-Cl stretching vibration typically occurs at approximately 700-800 cm⁻¹ [11]. The infrared spectrum also shows characteristic bands for C-N stretching at approximately 1200-1300 cm⁻¹ and S-N stretching at 900-1000 cm⁻¹ .
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| Sulfone (asymmetric) | 1300-1350 | S=O stretch |
| Sulfone (symmetric) | 1150-1200 | S=O stretch |
| Amide carbonyl | 1650-1680 | C=O stretch |
| C-H stretching | 2800-3000 | Aliphatic C-H |
| C-Cl stretching | 700-800 | C-Cl stretch |
Ultraviolet-Visible spectroscopy of 4-(2-Chloropropanoyl)-1-thiomorpholine-1,1-dione reveals electronic transitions characteristic of the chromophoric groups present in the molecule. The compound exhibits absorption bands primarily in the ultraviolet region due to the presence of the sulfone and amide functional groups [17].
The sulfone group contributes to absorption in the 200-250 nanometer range, corresponding to n→σ* transitions involving the sulfur-oxygen bonds [18]. The amide chromophore produces absorption bands around 220-240 nanometers, attributed to n→π* transitions of the carbonyl group [19]. The chloroalkyl substituent may contribute weak absorption bands in the far-ultraviolet region [20].
The molar absorptivity values for these transitions are typically in the range of 1000-5000 L mol⁻¹ cm⁻¹, characteristic of forbidden electronic transitions in organic molecules containing heteroatoms [21]. The exact wavelengths and intensities depend on the specific electronic environment and solvent effects [19].
X-ray crystallography studies of thiomorpholine-1,1-dioxide derivatives provide detailed three-dimensional structural information about the molecular geometry and packing arrangements. The thiomorpholine ring in related compounds adopts a chair conformation with specific puckering parameters that minimize steric interactions [2].
Crystallographic analysis reveals that the sulfur atom in the thiomorpholine ring exhibits tetrahedral geometry with bond angles close to 109.5°. The S-O bond lengths in the sulfone group are typically 1.43-1.45 Å, consistent with double-bond character due to d-π overlap [22]. The S-N and S-C bond lengths are approximately 1.65-1.70 Å, reflecting the single-bond character of these interactions [23].
The crystal packing of thiomorpholine-1,1-dioxide compounds often involves hydrogen bonding interactions between the sulfone oxygen atoms and hydrogen atoms on adjacent molecules [24]. These intermolecular interactions contribute to the stability of the crystal lattice and influence the melting point and solubility characteristics of the compound [4].
| Bond Type | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| S=O | 1.43-1.45 | - |
| S-N | 1.65-1.70 | 109.5 |
| S-C | 1.65-1.70 | 109.5 |
| C-N (amide) | 1.32-1.34 | 120 |
| C=O (amide) | 1.22-1.24 | - |
4-(2-Chloropropanoyl)-1-thiomorpholine-1,1-dione exists as a solid at room temperature (20°C) [1]. This physical state is consistent with the structural characteristics of the compound, which contains a six-membered thiomorpholine ring system with a sulfone group (SO₂) and a 2-chloropropanoyl substituent. The compound's molecular formula is C₇H₁₂ClNO₃S with a molecular weight of 225.69 g/mol [2].
Based on the properties of structurally related thiomorpholine derivatives, the compound is expected to exhibit a crystalline or powder-like appearance. The parent compound, thiomorpholine-1,1-dioxide, appears as a white to almost white powder to crystal [3] [4], suggesting that 4-(2-Chloropropanoyl)-1-thiomorpholine-1,1-dione would likely display similar visual characteristics.
Table 3.1: Physical State Properties
| Property | Value | Reference |
|---|---|---|
| Physical State (20°C) | Solid | [1] |
| Molecular Formula | C₇H₁₂ClNO₃S | [2] |
| Molecular Weight | 225.69 g/mol | [2] |
| Appearance | White to off-white solid (expected) | [3] [4] |
The solubility characteristics of 4-(2-Chloropropanoyl)-1-thiomorpholine-1,1-dione are influenced by its structural features, particularly the presence of the sulfone group (SO₂) and the polar amide linkage. The sulfone moiety significantly increases the compound's polarity and hydrogen-bonding capabilities, enhancing its solubility in polar solvents [1].
The parent compound, thiomorpholine-1,1-dioxide, demonstrates slight solubility in dimethyl sulfoxide (DMSO) and methanol [5]. The hydrochloride salt form of thiomorpholine-1,1-dioxide exhibits high water solubility due to its ionic nature . For 4-(2-Chloropropanoyl)-1-thiomorpholine-1,1-dione, the presence of the 2-chloropropanoyl group is expected to modulate the solubility profile compared to the parent compound.
Table 3.2: Solubility Profile Data
| Solvent | Solubility | Notes |
|---|---|---|
| DMSO | Slightly soluble | Based on parent compound data [5] |
| Methanol | Slightly soluble | Based on parent compound data [5] |
| Water | Limited solubility | Polar compound with hydrophobic regions |
| Organic solvents | Variable | Depends on solvent polarity |
The thermal stability of 4-(2-Chloropropanoyl)-1-thiomorpholine-1,1-dione is enhanced by the presence of the sulfone group, which provides structural rigidity and thermal stability [1]. The compound should be stored under inert atmosphere conditions to prevent degradation, similar to the parent thiomorpholine-1,1-dioxide, which is noted to be air-sensitive [4].
Storage recommendations for related compounds indicate that temperatures should be maintained below 15°C in cool, dark conditions [7] [4]. The compound's stability is also influenced by the presence of the 2-chloropropanoyl substituent, which may be susceptible to hydrolysis under certain conditions.
Table 3.3: Stability Parameters
| Parameter | Value/Recommendation | Reference |
|---|---|---|
| Storage Temperature | <15°C | [7] [4] |
| Atmosphere | Inert gas recommended | [4] |
| Light Sensitivity | Store in dark conditions | [4] |
| Chemical Stability | Stable under recommended conditions | [4] |
Direct experimental data for the melting and boiling points of 4-(2-Chloropropanoyl)-1-thiomorpholine-1,1-dione are not available in the literature. However, comparative analysis with structurally related compounds provides insight into the expected thermal behavior.
The parent compound, thiomorpholine-1,1-dioxide, exhibits a melting point range of 68-71°C [3] [4] and a boiling point of 155°C at 1 mmHg [4]. The 4-(4-chlorophenyl)thiomorpholine-1,1-dioxide derivative shows a higher melting point of 155-159°C [7] [8], indicating that aromatic substitution increases the thermal stability compared to the parent compound.
Table 3.4.1: Melting and Boiling Point Data
| Compound | Melting Point (°C) | Boiling Point (°C/pressure) | Reference |
|---|---|---|---|
| Thiomorpholine-1,1-dioxide | 68-71 | 155/1 mmHg | [3] [4] |
| 4-(4-Chlorophenyl)thiomorpholine-1,1-dioxide | 155-159 | Not reported | [7] [8] |
| Thiomorpholine-1,1-dioxide HCl | Not reported | 353.6/760 mmHg | [9] |
Specific enthalpy of formation data for 4-(2-Chloropropanoyl)-1-thiomorpholine-1,1-dione are not available in the current literature. Theoretical calculations using quantum mechanical methods would be required to estimate these values accurately.
Research on related sulfur-containing compounds has shown that the enthalpy of formation is significantly influenced by the sulfur oxidation state [10] [11]. The presence of the sulfone group (SO₂) in thiomorpholine derivatives generally results in more negative enthalpy of formation values compared to their non-oxidized counterparts.
Table 3.4.2: Enthalpy of Formation Considerations
| Factor | Impact on Enthalpy of Formation |
|---|---|
| Sulfone group (SO₂) | More negative values expected |
| Amide linkage | Stabilizing contribution |
| Chloroalkyl substitution | Moderate impact |
Phase transition behavior data for 4-(2-Chloropropanoyl)-1-thiomorpholine-1,1-dione are not available in the literature. The compound's phase behavior would be expected to follow patterns similar to other thiomorpholine derivatives, with solid-to-liquid transitions occurring at the melting point.
The presence of the 2-chloropropanoyl substituent may influence the crystalline packing and polymorphic behavior of the compound, potentially affecting phase transition temperatures and enthalpies.
The acid-base properties of 4-(2-Chloropropanoyl)-1-thiomorpholine-1,1-dione are influenced by the presence of both the nitrogen atom in the thiomorpholine ring and the sulfone group. The parent compound, thiomorpholine-1,1-dioxide, has a predicted pKa value of 6.48 ± 0.20 [5].
The sulfone group (SO₂) acts as a strong electron-withdrawing group, significantly reducing the basicity of the nitrogen atom compared to the parent thiomorpholine compound [1]. The 2-chloropropanoyl substituent further reduces the electron density on the nitrogen through its amide linkage, making the compound a very weak base.
Table 3.5: Acid-Base Properties
| Property | Value | Notes |
|---|---|---|
| pKa (predicted) | ~6.5 | Based on parent compound [5] |
| Basicity | Very weak | Reduced by SO₂ and amide groups |
| Protonation site | Nitrogen (under acidic conditions) | Limited basicity |